1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone
Description
1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-3-4-16-17(10-13)22-12-21-16)14-2-1-7-19(11-14)15-5-8-23-9-6-15/h3-4,10,14-15H,1-2,5-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRHHMGAVAQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSCC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the thianyl group, and the coupling with the piperidinyl methanone. Common synthetic routes may involve:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often used to form the carbon-nitrogen bonds necessary for the piperidinyl moiety.
Chloromethylation, nitrile formation, hydrolysis, and reduction: These steps are used to construct the benzodioxole ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and tubulin proteins.
Pharmacology: It is investigated for its potential effects on various biological pathways and its ability to induce apoptosis in cancer cells.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of similar molecules.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone involves its interaction with molecular targets such as tubulin proteins. By binding to these proteins, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone can be compared with other compounds that have similar structures or mechanisms of action:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.
Isosafrole: Another compound with a benzodioxole ring, used in different chemical contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
